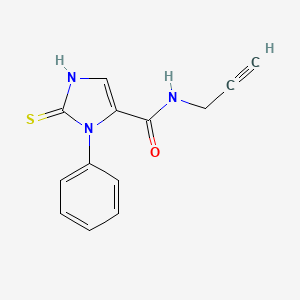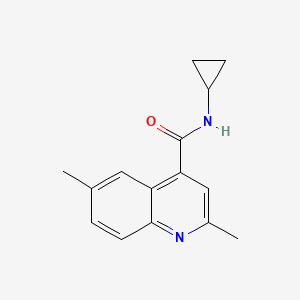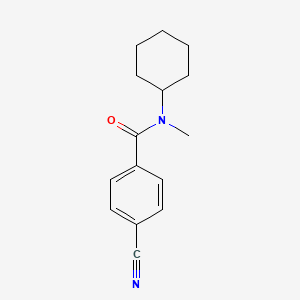
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and is commonly used to treat cardiovascular diseases such as stroke and heart attack.
Mécanisme D'action
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide works by inhibiting the this compound receptor, which is a G protein-coupled receptor found on the surface of platelets. By blocking this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of blood clots. The exact mechanism of action for its antitumor and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antiplatelet activity. By inhibiting the this compound receptor, the compound reduces platelet activation and aggregation, which can lead to a decrease in thrombus formation and a reduction in the risk of cardiovascular events such as stroke and heart attack. Additionally, studies have suggested that this compound receptor antagonists may have anti-inflammatory effects and could be used to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide in lab experiments include its high potency and specificity for the this compound receptor, which allows for accurate and reliable measurements of platelet function. However, the compound has some limitations, including its low solubility in water and its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide. One area of interest is the potential use of this compound receptor antagonists in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Additionally, further investigation into the neuroprotective effects of these compounds could lead to the development of new treatments for neurological disorders. Finally, there is a need for the development of more potent and selective this compound receptor antagonists with improved pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its high potency and specificity for the this compound receptor make it a valuable tool for studying platelet function, and its potential for use in cancer and neurological disorders warrants further investigation. While there are limitations to its use in lab experiments, the development of more potent and selective this compound receptor antagonists could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide involves the reaction of 2-cyano-3-(2-propynylthio)thiophene with phenylmagnesium bromide followed by reaction with ammonium carbonate. The compound is then purified using column chromatography to obtain a white solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Applications De Recherche Scientifique
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It is commonly used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. Additionally, it has been shown to have antitumor activity and is being investigated for its potential use in cancer treatment. Moreover, recent studies have suggested that this compound receptor antagonists may have neuroprotective effects and could be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-8-14-12(17)11-9-15-13(18)16(11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUOTZKTXBULEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)


